(2S)-N1-[7-bromo-2-(pyridin-4-yl)thieno[3,2-d]pyrimidin-4-yl]-3-phenylpropane-1,2-diamine trihydrochloride
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Overview
Description
(2S)-N1-[7-bromo-2-(pyridin-4-yl)thieno[3,2-d]pyrimidin-4-yl]-3-phenylpropane-1,2-diamine trihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromine atom, a pyridine ring, and a thienopyrimidine core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N1-[7-bromo-2-(pyridin-4-yl)thieno[3,2-d]pyrimidin-4-yl]-3-phenylpropane-1,2-diamine trihydrochloride typically involves multiple steps, starting with the preparation of the thienopyrimidine core. This can be achieved through a series of condensation reactions involving appropriate starting materials such as 2-aminothiophene and pyridine derivatives. The bromination step is usually carried out using bromine or N-bromosuccinimide under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-N1-[7-bromo-2-(pyridin-4-yl)thieno[3,2-d]pyrimidin-4-yl]-3-phenylpropane-1,2-diamine trihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of iodinated or other halogenated derivatives.
Scientific Research Applications
(2S)-N1-[7-bromo-2-(pyridin-4-yl)thieno[3,2-d]pyrimidin-4-yl]-3-phenylpropane-1,2-diamine trihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-N1-[7-bromo-2-(pyridin-4-yl)thieno[3,2-d]pyrimidin-4-yl]-3-phenylpropane-1,2-diamine trihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or interfere with DNA replication processes, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-N1-[7-chloro-2-(pyridin-4-yl)thieno[3,2-d]pyrimidin-4-yl]-3-phenylpropane-1,2-diamine trihydrochloride
- (2S)-N1-[7-iodo-2-(pyridin-4-yl)thieno[3,2-d]pyrimidin-4-yl]-3-phenylpropane-1,2-diamine trihydrochloride
Uniqueness
The presence of the bromine atom in (2S)-N1-[7-bromo-2-(pyridin-4-yl)thieno[3,2-d]pyrimidin-4-yl]-3-phenylpropane-1,2-diamine trihydrochloride imparts unique chemical properties, such as specific reactivity patterns and potential biological activity. This makes it distinct from its chloro and iodo analogs, which may exhibit different reactivity and biological effects.
Properties
Molecular Formula |
C20H21BrCl3N5S |
---|---|
Molecular Weight |
549.7 g/mol |
IUPAC Name |
(2S)-1-N-(7-bromo-2-pyridin-4-ylthieno[3,2-d]pyrimidin-4-yl)-3-phenylpropane-1,2-diamine;trihydrochloride |
InChI |
InChI=1S/C20H18BrN5S.3ClH/c21-16-12-27-18-17(16)25-19(14-6-8-23-9-7-14)26-20(18)24-11-15(22)10-13-4-2-1-3-5-13;;;/h1-9,12,15H,10-11,22H2,(H,24,25,26);3*1H/t15-;;;/m0.../s1 |
InChI Key |
POQIJEOWDCYHEA-CFZZCFLMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CNC2=NC(=NC3=C2SC=C3Br)C4=CC=NC=C4)N.Cl.Cl.Cl |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC2=NC(=NC3=C2SC=C3Br)C4=CC=NC=C4)N.Cl.Cl.Cl |
Origin of Product |
United States |
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